molecular formula C21H22N2O2 B13571975 N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B13571975
M. Wt: 334.4 g/mol
InChI Key: FUQILPHTBHIBTD-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic small molecule featuring a 1,2-oxazole (isoxazole) core substituted with a methyl group at position 5, a phenyl group at position 3, and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked to a 4-(butan-2-yl)phenyl group. This structure combines aromatic and aliphatic components, influencing its physicochemical properties, such as lipophilicity (logP ~3.5–4.0 predicted) and molecular weight (322.4 g/mol).

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C21H22N2O2/c1-4-14(2)16-10-12-18(13-11-16)22-21(24)19-15(3)25-23-20(19)17-8-6-5-7-9-17/h5-14H,4H2,1-3H3,(H,22,24)

InChI Key

FUQILPHTBHIBTD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the butan-2-yl and phenyl groups through electrophilic aromatic substitution.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction pathways: The compound can influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,2-oxazole-4-carboxamide derivatives. Key structural analogs and their distinguishing features are analyzed below:

Core Modifications: Isoxazole vs. Purine/Thiazole

  • CHEM-5861528 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(butan-2-yl)phenyl] acetamide): Replaces the isoxazole core with a purine scaffold. Exhibits TRPA1 antagonism (IC50: 4–10 μM) .
  • N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide :

    • Hybrid structure combining isoxazole, thiazole, and oxadiazole rings.
    • Increased molecular complexity (molecular weight: 450.5 g/mol) may reduce bioavailability compared to simpler isoxazole derivatives .

Substituent Variations on the Phenyl Ring

Compound Name Substituent at Phenyl Ring Molecular Weight (g/mol) Key Properties/Activities Evidence Source
Target Compound 4-(butan-2-yl) 322.4 High lipophilicity; potential TRPA1 modulation
N-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide 4-ethoxy 322.4 Ethoxy group increases polarity; unknown bioactivity
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide 4-acetyl 322.4 Acetyl group enhances electron-withdrawing effects; no reported data
5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide 4-methyl-3-nitro 340.3 Nitro group may confer metabolic instability; synthetic intermediate

Biological Activity

Overview

N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by various studies and data.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in achieving high yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxazole moiety. For instance, derivatives of oxazoles have shown promising cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.65Induction of apoptosis
5bU-9372.41Cell cycle arrest at G0-G1 phase

These findings suggest that the introduction of specific substituents on the oxazole ring can enhance biological activity against cancer cells, indicating a structure-activity relationship (SAR) that merits further exploration .

Antimicrobial Activity

Compounds similar to N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole have demonstrated antimicrobial properties. For example, studies on related oxazoles revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
4bAntibacterialE. faecium12 µg/mL
5-Methyl-OxazoleAntibiofilmStaphylococcus aureus8 µg/mL

These results indicate that modifications to the oxazole structure can lead to enhanced antimicrobial efficacy .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds similar to N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole:

  • Cytotoxicity Evaluation : One study assessed the cytotoxic effects of various oxazole derivatives on human cancer cell lines, revealing that certain structural modifications significantly increased their potency.
  • Antimicrobial Testing : Another investigation focused on the antibacterial properties of newly synthesized oxazoles, demonstrating effectiveness against resistant strains of bacteria.

The mechanisms through which N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole exerts its biological effects are still under investigation. Preliminary data suggest that these compounds may induce apoptosis in cancer cells and inhibit bacterial growth by disrupting cellular processes.

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